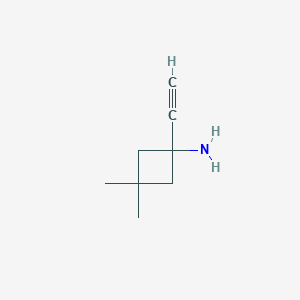
1-Ethynyl-3,3-dimethylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C8H11N It features a cyclobutane ring substituted with an ethynyl group and a dimethylamino group
Preparation Methods
The synthesis of 1-Ethynyl-3,3-dimethylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclobutanone with an ethynylating agent, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of strong bases and reducing agents to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Ethynyl-3,3-dimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Ethynyl-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of specialized chemicals
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
1-Ethynyl-3,3-dimethylcyclobutan-1-amine can be compared with other similar compounds, such as:
1,3-Dimethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different reactivity and applications.
3,3-Dimethylcyclobutan-1-amine: Similar structure but without the ethynyl group, leading to different chemical properties.
1-Ethynylcyclobutan-1-amine: Lacks the dimethyl groups, affecting its steric and electronic properties
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-ethynyl-3,3-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-4-8(9)5-7(2,3)6-8/h1H,5-6,9H2,2-3H3 |
InChI Key |
QFAOQXPLRMBHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C#C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















